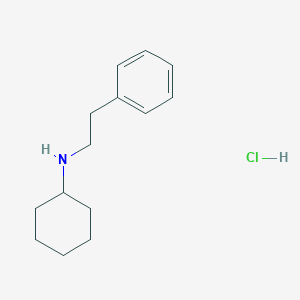
N-(2-Phenylethyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Phenylethyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 197357-53-2. Its molecular weight is 239.79 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-Phenylethyl)cyclohexanamine hydrochloride” is1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H . The molecular formula is C14H21N.ClH . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 315.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has a molar refractivity of 65.4±0.4 cm3 .Applications De Recherche Scientifique
Analytical Profiling in Biological Matrices
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been characterized analytically along with other psychoactive arylcyclohexylamines. A method using liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection was developed for the qualitative and quantitative analysis of these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Conformational Analysis
The compound has been used in the study of N-unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines for synthesizing and analyzing the stereochemistry and conformations of the prepared compounds. These analyses were primarily conducted using variable-temperature 1 H, 13 C, and 31 P NMR spectroscopy, supplemented by geometry optimizations (Kivelä et al., 2005).
Chemical Synthesis and Reactivity
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its reactivity was explored in the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which were hydrolyzed to corresponding 1,1-dimethoxy-2-alkanones (Kimpe & Schamp, 2010). Additionally, its role in the synthesis of aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides has been investigated (Shapenova et al., 2010).
Pharmacology and Toxicology
In pharmacology, the compound has been compared with other cyclohexyl analogs to understand its effects on blood pressure and smooth muscle activity. This comparative analysis revealed interesting insights into the pharmacological properties of these compounds (Marsh, 1948).
Propriétés
IUPAC Name |
N-(2-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVGCWIMGWPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)cyclohexanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

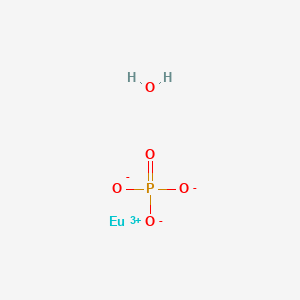


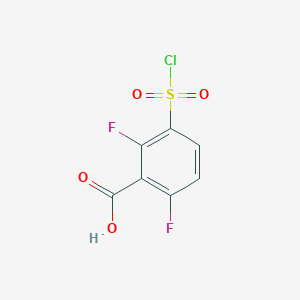

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

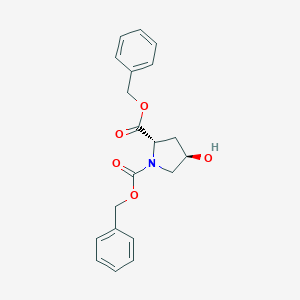
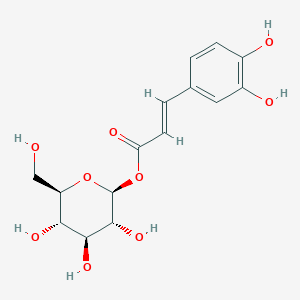

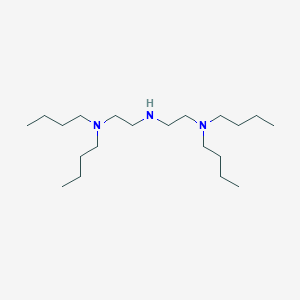
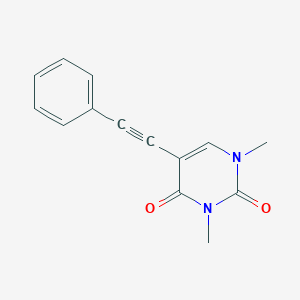
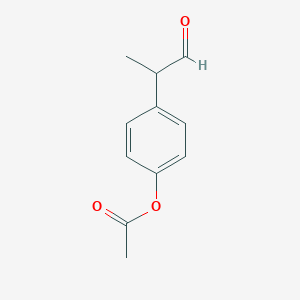
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)